5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid
Description
Properties
IUPAC Name |
5-[(2-amino-1,3-thiazol-5-yl)sulfanyl]-2-methoxy-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-6-3-8(17-2)7(11(15)16)4-9(6)18-10-5-14-12(13)19-10/h3-5H,1-2H3,(H2,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFLMPUVILEPOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1SC2=CN=C(S2)N)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-aminothiazole with appropriate reagents under controlled conditions.
Thioether Formation: The thiazole derivative is then reacted with a suitable thiol to form the thioether linkage.
Benzoic Acid Derivative Formation:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted benzoic acid derivatives.
Scientific Research Applications
Medicinal Chemistry
5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid exhibits potential as a therapeutic agent due to its biological activities:
- Antimicrobial Properties: Studies indicate that derivatives of aminothiazoles demonstrate significant antimicrobial activity. In vitro evaluations have shown effectiveness against various pathogens, suggesting potential use in treating infections .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Activity Level | Pathogens Tested |
|---|---|---|
| 5-(2-Aminothiazol-5-ylthio) | Moderate to Good | E. coli, S. aureus |
| Other Thiazole Derivatives | Variable | Various Bacteria |
Organic Synthesis
The compound serves as a valuable building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it useful in developing new chemical entities with desired properties.
Material Science
In industrial applications, this compound is explored for developing new materials and chemical processes. Its chemical properties can be leveraged to create advanced materials with specific functionalities.
Research has focused on the biological mechanisms of action for this compound:
- Molecular Targets: The compound may interact with enzymes or receptors involved in disease pathways.
- Pathways Modulation: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated that derivatives similar to 5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The research highlighted the potential for these compounds to serve as lead structures for new antibiotic agents.
Case Study 2: Cancer Research
Another study investigated the anticancer properties of thiazole derivatives, including this compound. The results indicated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells through specific signaling pathways.
Mechanism of Action
The mechanism of action of 5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Analogs:
4-Amino-5-(ethylthio)-2-methoxybenzoic acid (CAS: 71675-86-0, ): Structure: Lacks the thiazole ring, featuring an ethylthio group at position 5 and an amino group at position 4. Synthesis: Likely synthesized via nucleophilic substitution or coupling reactions, similar to methods in (NaOH-mediated hydrolysis and pH adjustment).
4-(2-Amino-thiazol-5-yloxy)-benzoic acid methyl ester (CAS: 1001327-29-2, ): Structure: Contains an oxy linkage (instead of thio) to the thiazole ring and a methyl ester (instead of free carboxylic acid). Synthesis: Likely involves etherification of the thiazole with a hydroxylated benzoic acid ester. Key Difference: The ester group reduces acidity (pKa ~5–6 for free acid vs. non-acidic ester) and increases lipophilicity (LogP 2.88 vs. ~1–2 for free acid).
Azo-linked benzothiazolyl benzoic acids ():
- Structure : Features azo (-N=N-) bonds connecting benzothiazole and benzoic acid moieties.
- Synthesis : Diazotization and coupling under acidic/alkaline conditions (0–5°C, sodium nitrite/H2SO4).
- Key Difference : The azo group introduces strong conjugation, lowering pKa (carboxylic protons: 2.8–4.1) compared to thio-linked analogs (~3.5–4.5 estimated).
Physicochemical Properties
Table 1: Comparative Physicochemical Data
*Estimated based on electronic effects of substituents.
Biological Activity
5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name: 5-[(2-amino-1,3-thiazol-5-yl)sulfanyl]-2-methoxy-4-methylbenzoic acid
- Molecular Formula: CHNOS
- Molecular Weight: 296.37 g/mol
The compound features a thiazole ring, a methoxy group, and a benzoic acid moiety, which contribute to its biological activities and interactions with various molecular targets.
Synthesis Methods
The synthesis of 5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid typically involves several key steps:
- Formation of the Thiazole Ring: Reaction of 2-aminothiazole with appropriate reagents.
- Thioether Formation: Reaction with a thiol to establish the thioether linkage.
- Benzoic Acid Derivative Formation: Incorporation of the benzoic acid moiety through further chemical reactions.
Various synthetic routes have been optimized to enhance yield and purity, employing techniques such as recrystallization and chromatography .
Antimicrobial Activity
Research indicates that derivatives of aminothiazoles exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to 5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid can effectively inhibit bacterial growth. For instance, a study demonstrated that certain thiazole derivatives achieved moderate to good antimicrobial activity against various pathogens .
Table 1: Antimicrobial Activity of Related Compounds
Anticancer Activity
The compound has shown promise in anticancer research. Its mechanism involves the inhibition of specific enzymes and modulation of signaling pathways associated with cancer cell proliferation. A notable study indicated that related aminothiazole compounds exhibited strong inhibition of COX-2 activity, which is linked to cancer progression .
Case Study: COX-2 Inhibition
In a comparative analysis, several aminothiazole derivatives were tested for their ability to reduce prostaglandin E2 (PGE) levels, an indicator of inflammation and cancer progression. The findings revealed that compounds with structural similarities to 5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid had IC values ranging from 0.41 μM to 0.93 μM for COX-2 inhibition .
Table 2: COX-2 Inhibition Potency
The biological activity of 5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound may inhibit enzymes such as COX-2, which plays a critical role in inflammation and cancer.
- Cell Signaling Modulation: It can influence signaling pathways that regulate cell growth and apoptosis in cancer cells.
- Targeting Specific Receptors: The compound may interact with receptors involved in disease processes, enhancing its therapeutic potential.
Q & A
Q. What are the standard synthetic routes for 5-(2-Aminothiazol-5-ylthio)-2-methoxy-4-methylbenzoic acid, and what key reaction conditions are critical for successful thiazole ring formation?
The synthesis involves condensation reactions between aminothiazole precursors and substituted benzoic acid derivatives. Key steps include refluxing with sodium acetate in acetic acid to facilitate cyclization and thioether bond formation. For example, outlines a general procedure where 2-aminothiazol-4(5H)-one is reacted with sodium acetate and a formyl-indole derivative under reflux. Critical parameters include temperature (80–100°C), stoichiometric ratios, and solvent choice (acetic acid as solvent/catalyst). Post-synthesis purification via recrystallization from DMF/acetic acid mixtures ensures high purity .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and formula, as demonstrated in with EI-MS at 70 eV. 1H/13C NMR spectroscopy (in DMSO-d6 or CDCl3) identifies proton/carbon environments, with methoxy groups appearing at δ ~3.8 ppm . IR spectroscopy verifies functional groups (e.g., carboxylic acid C=O stretch ~1700 cm⁻¹). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis (C, H, N), with experimental values matching theoretical values within 0.4% tolerance .
Q. How should researchers design in vitro assays to evaluate antimicrobial activity?
Follow CLSI/EUCAST guidelines for broth microdilution assays to determine MICs against pathogens like S. aureus and E. coli. Use DMSO for solubility (≤1% final concentration) and test concentrations from 0.5–512 µg/mL. Include positive controls (e.g., ciprofloxacin) and assess biofilm inhibition via crystal violet staining (). Triplicate runs and log2 dilution analysis ensure reproducibility .
Advanced Research Questions
Q. How can discrepancies in reported bioactivity data for derivatives be resolved?
Validate compound identity/purity via HPLC, NMR, and HRMS. Standardize assays using consistent cell lines, incubation times, and controls (e.g., DMSO as negative control, known inhibitors as positives) . Conduct SAR meta-analyses to identify critical functional groups. For instance, highlights how substituent positions (e.g., tert-butyl groups) influence antitumor activity. Dose-response curves and EC50/IC50 calculations under identical conditions enhance comparability .
Q. What strategies enhance metabolic stability without compromising binding affinity?
Structural modifications include:
- Introducing electron-withdrawing groups (e.g., fluorine) to reduce oxidation ().
- Replacing labile esters with stable amides ().
- Prodrug approaches (e.g., pivaloyloxymethyl esters) for bioavailability. Computational docking (AutoDock Vina) and MD simulations (100 ns in GROMACS) predict binding modes while preserving interactions. Validate with in vitro microsomal stability assays and rodent PK profiling .
Q. What computational approaches predict the compound’s binding mode to biological targets?
Retrieve target structures (e.g., 5-HT4 receptor from PDB) and optimize ligand geometry at B3LYP/6-31G* level. Use molecular docking (Glide) with flexible side chains and grid boxes covering active sites. Pharmacophore modeling identifies key interactions (e.g., hydrogen bonds with Thr372). QSAR models correlate descriptors (logP, polar surface area) with activity. Cross-validate with experimental IC50 data ( ) and refine predictions using MM/PBSA free energy calculations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
